molecular formula C11H16ClNO B8324623 4-Chloromethyl-2-cyclohexyl-5-methyl-oxazole

4-Chloromethyl-2-cyclohexyl-5-methyl-oxazole

Cat. No. B8324623
M. Wt: 213.70 g/mol
InChI Key: RRFFJNNSNUTPTI-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

To 1.464 g of NaCN (29.88 mmol), dissolved in 20 ml of DMSO, was slowly added via dropping funnel 4.12 g of the above prepared 4-chloromethyl-2-cyclohexyl-5-methyl-oxazole (19.28 mmol) at such a rate that the internal temperature stayed at 25–30°. Stirring was continued for additional 2 h at 35°. The reaction mixture was then poured onto crashed ice/AcOEt, the organic layer washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=8/2) gave 1.900 g of the title compound as colorless liquid.
Name
Quantity
1.464 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
19.28 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Cl[CH2:5][C:6]1[N:7]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[O:9][C:10]=1[CH3:11]>CS(C)=O>[CH:12]1([C:8]2[O:9][C:10]([CH3:11])=[C:6]([CH2:5][C:1]#[N:2])[N:7]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.464 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
19.28 mmol
Type
reactant
Smiles
ClCC=1N=C(OC1C)C1CCCCC1
Step Three
Name
ice AcOEt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
stayed at 25–30°
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured
WASH
Type
WASH
Details
the organic layer washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)C=1OC(=C(N1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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